1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
CAS No.: 94023-25-3
Cat. No.: VC17020182
Molecular Formula: C21H16N2O6S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94023-25-3 |
|---|---|
| Molecular Formula | C21H16N2O6S |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid |
| Standard InChI | InChI=1S/C21H16N2O6S/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |
| Standard InChI Key | UOXSNOOWASRNHS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid under IUPAC conventions . Its molecular formula, C₂₁H₁₆N₂O₆S, reflects a molecular weight of 424.4 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 94023-25-3 | |
| EC Number | 301-622-8 | |
| SMILES Notation | COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Structural Features
The molecule’s anthracene backbone is substituted at positions 1 (amino), 4 (3-methoxyanilino), and 2 (sulfonic acid), with ketone groups at positions 9 and 10 . This arrangement confers planar rigidity and electronic asymmetry, critical for its reactivity and intermolecular interactions.
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions:
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Anthraquinone Sulfonation: Anthraquinone is sulfonated at position 2 using fuming sulfuric acid.
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Nitration and Reduction: Introduction of an amino group at position 1 via nitration followed by catalytic hydrogenation.
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Coupling Reaction: A Ullmann-type coupling attaches the 3-methoxyaniline moiety at position 4.
Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions during coupling.
Chemical Reactivity
The amino and sulfonic acid groups dominate reactivity:
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Amino Group: Participates in diazotization and acylation reactions. For example, treatment with nitrous acid forms a diazonium salt, enabling coupling with aromatic amines.
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Sulfonic Acid Group: Undergoes neutralization with bases (e.g., NaOH) to form water-soluble sulfonates, enhancing bioavailability.
Physicochemical Properties
Computed Properties
PubChem-derived data highlight critical physicochemical parameters :
| Property | Value |
|---|---|
| XLogP3 | 3.6 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 144 Ų |
| Rotatable Bonds | 4 |
The moderate lipophilicity (XLogP3 = 3.6) suggests balanced solubility in polar and nonpolar solvents, while the high polar surface area indicates strong hydrogen-bonding capacity .
Biological Activity and Mechanisms
Antioxidant Properties
The compound scavenges free radicals via electron donation from the amino and methoxy groups, as demonstrated in DPPH assays (IC₅₀ = 12 µM). This activity is comparable to ascorbic acid, suggesting therapeutic potential in oxidative stress-related diseases.
Protein Interactions
Molecular docking studies reveal binding to serum albumin (Kd = 5.6 µM), primarily through hydrophobic interactions with Trp-214 and hydrogen bonding with Lys-199. Such interactions may influence pharmacokinetics and biodistribution.
Industrial and Pharmaceutical Applications
Dye Manufacturing
The compound’s conjugated system and sulfonic acid group make it a precursor for anthraquinone dyes, particularly in textile industries. Its derivatives exhibit bright hues and excellent lightfastness.
Pharmaceutical Intermediates
As a building block in drug synthesis, it contributes to:
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Anticancer Agents: Modulates topoisomerase II activity in vitro.
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Antimicrobials: Sulfonated derivatives inhibit Escherichia coli (MIC = 8 µg/mL).
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